
2-Methoxybenzonitrile
Overview
Description
2-Methoxybenzonitrile, also known as o-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is slightly soluble in water and has a melting point of 24.5°C and a boiling point of 135°C at 12 mm Hg .
Mechanism of Action
Pharmacokinetics
It is slightly soluble in water, which may affect its absorption and distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxybenzonitrile. For instance, its stability may be affected by temperature and light exposure. It is recommended to store the compound in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of o-anisaldehyde with hydroxylamine hydrochloride to form o-anisaldoxime, which is then dehydrated using phosphorus oxychloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzoic acid.
Reduction: It can be reduced to form 2-methoxybenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Grignard reagents and organolithium compounds are commonly used.
Major Products:
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzylamine.
Substitution: Various ketones depending on the Grignard reagent used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Methoxybenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including oxidation to form 2-methoxybenzoic acid and reduction to yield 2-methoxybenzylamine. Additionally, it can participate in substitution reactions with Grignard reagents to produce various ketones .
Table 1: Synthetic Transformations of this compound
Reaction Type | Product | Notes |
---|---|---|
Oxidation | 2-Methoxybenzoic acid | Useful for synthesizing carboxylic acids |
Reduction | 2-Methoxybenzylamine | Important for amine synthesis |
Substitution | Various ketones | Dependent on the Grignard reagent used |
Biological Applications
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against the MCF-7 breast cancer cell line. The proposed mechanism involves modulation of critical signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.
Case Study: Antiproliferative Effects
In a comparative study of methoxy-substituted benzimidazoles, this compound exhibited noteworthy cytotoxicity in vitro. This highlights its potential as a lead compound for developing new anticancer therapies.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent due to the electron-donating capacity of the methoxy group.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 Value (µM) | Notes |
---|---|---|
DPPH | X | Strong radical scavenging ability |
ABTS | Y | Effective against lipid peroxidation |
Industrial Applications
Use in Dyes and Fragrances
In industrial applications, this compound is utilized in the production of dyes and fragrances. Its unique chemical structure allows it to participate in reactions that yield aromatic compounds with desirable properties for these industries .
Non-Linear Optical (NLO) Applications
Computational studies have indicated that this compound possesses properties relevant for non-linear optical applications, particularly frequency doubling and second harmonic generation (SHG). These characteristics make it a candidate for materials used in optoelectronic devices .
Comparison with Similar Compounds
- 2-Cyanoanisole
- 4-Methoxybenzonitrile
- 3-Methoxybenzonitrile
Comparison: 2-Methoxybenzonitrile is unique due to its ortho-substitution pattern, which influences its reactivity and physical properties. Compared to 4-methoxybenzonitrile, which has the methoxy group in the para position, this compound exhibits different reactivity in substitution reactions due to the electron-donating effects of the methoxy group being closer to the nitrile group .
Biological Activity
2-Methoxybenzonitrile, also known as o-anisonitrile, is an organic compound with the molecular formula CHNO and a molecular weight of 133.15 g/mol. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and its biological activities have garnered interest in recent research. This article explores the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties.
- CAS Number : 6609-56-9
- Molecular Structure : this compound Structure
- Appearance : White or colorless solid to clear liquid
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
Case Study : In a study comparing various methoxy-substituted benzimidazoles, this compound exhibited significant cytotoxicity in vitro, particularly against the MCF-7 breast cancer cell line. The compound's mechanism appears to involve modulation of critical signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis in cancer cells .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Assay Results
The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent. The results suggest that the presence of the methoxy group significantly enhances the electron-donating capacity of the molecule, contributing to its radical scavenging ability .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
---|---|---|
Staphylococcus aureus | 10 | |
Escherichia coli | 15 |
In vitro studies have shown that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value indicating effective inhibition at low concentrations .
Properties
IUPAC Name |
2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTPMFASNVISBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216291 | |
Record name | 2-Methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-56-9 | |
Record name | 2-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6609-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Methoxybenzonitrile revealed by computational studies?
A1: Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural characteristics of this compound [, , ]. These studies provided insights into the molecule's equilibrium geometric structure, including bond lengths, bond angles, and dihedral angles. Researchers have employed different DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G (2d,p), to achieve accurate structural predictions []. These computational insights are crucial for understanding the molecule's reactivity, interactions with other molecules, and potential applications.
Q2: How does the structure of this compound relate to its spectroscopic properties?
A2: The structural features of this compound directly influence its spectroscopic behavior. Researchers have investigated this relationship using both experimental and theoretical techniques. For instance, Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed using DFT calculations []. By comparing experimental spectra with theoretical predictions, scientists can gain a deeper understanding of how the molecule's structure influences its vibrational modes, ultimately contributing to its unique spectroscopic fingerprint.
Q3: What potential applications of this compound have been explored based on its structural and electronic properties?
A3: Computational studies suggest that this compound possesses properties relevant for non-linear optical (NLO) applications, particularly frequency doubling and Second Harmonic Generation (SHG) []. This is attributed to the molecule's electronic structure and polarizability, as revealed by DFT calculations. While experimental verification is needed, these findings highlight the potential of this compound as a material for optoelectronic devices and other technologies that rely on NLO phenomena.
Q4: How has this compound been utilized in synthetic chemistry?
A4: this compound serves as a valuable building block in organic synthesis. For example, it can react with 9-trimethylsilylfluorenyl lithium to yield N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine []. This reaction highlights the reactivity of the nitrile group in this compound and its potential for forming complex molecules with distinct structural features. Understanding these reactions and their products can pave the way for developing new synthetic methodologies and materials.
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